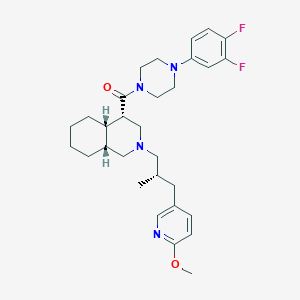
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a difluorophenyl group, and a decahydroisoquinoline moiety. The fumarate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of (4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate involves multiple steps, including the formation of the piperazine ring, the introduction of the difluorophenyl group, and the construction of the decahydroisoquinoline moiety. The synthetic route typically involves:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperazine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Construction of the Decahydroisoquinoline Moiety: This step involves the cyclization of a suitable precursor to form the decahydroisoquinoline ring system.
Final Assembly and Fumarate Salt Formation: The final step involves coupling the intermediate compounds and converting the product to its fumarate salt form for enhanced stability and solubility.
Chemical Reactions Analysis
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the difluorophenyl group, using suitable nucleophiles or electrophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate can be compared with other similar compounds, such as:
(4-(3,4-dichlorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone hydrochloride: This compound is similar but in the hydrochloride salt form, which may affect its solubility and stability.
The unique combination of functional groups and structural features in this compound distinguishes it from other compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C30H40F2N4O2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[(4S,4aS,8aR)-2-[(2S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21-,23-,25-,26+/m0/s1 |
InChI Key |
RDSAUPRYZCQORM-BJTUFNSYSA-N |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
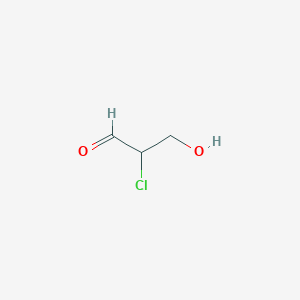
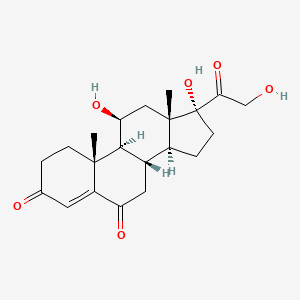
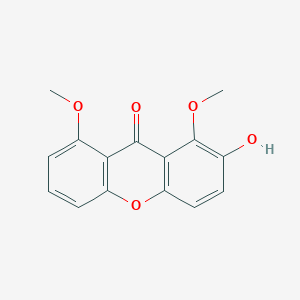

![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
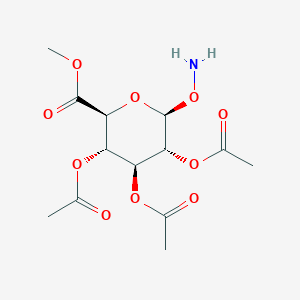
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
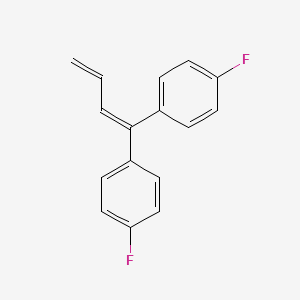
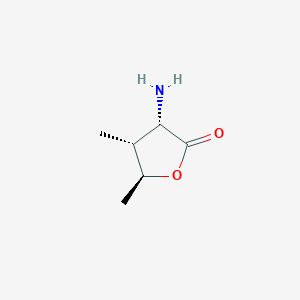
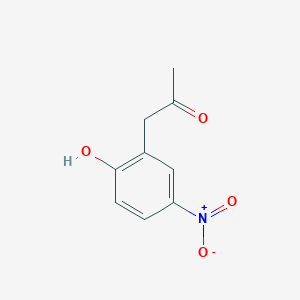
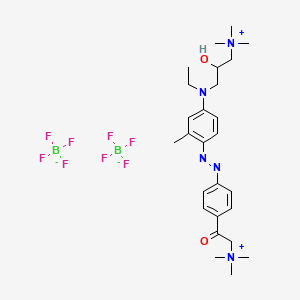
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
